4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorophenoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the benzaldehyde derivative . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorophenoxy group can participate in various chemical interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)benzaldehyde: Lacks the trifluoromethyl group, which affects its chemical properties and applications.
2-(Trifluoromethyl)benzaldehyde:
Uniqueness
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and chlorophenoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUFDYXXSHRRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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